Eravacycline Exhibits Superior In Vitro Activity Against A. baumannii and B. cepacia Complex Compared to Tigecycline and Minocycline
Eravacycline was the most active tetracycline against Acinetobacter baumannii and the Burkholderia cepacia complex (Bcc) in a recent comparative study. For A. baumannii, eravacycline demonstrated significantly higher susceptibility (94%) than minocycline (42%) and tigecycline (55%) (both P <0.001) [1]. Similarly, in Bcc isolates, eravacycline exhibited significantly higher susceptibility (67%) than tigecycline (13%) and minocycline (11%) (both P <0.001) [1].
| Evidence Dimension | Antimicrobial susceptibility rate (MIC ≤ 1 mg/L) |
|---|---|
| Target Compound Data | 94% for A. baumannii; 67% for B. cepacia complex |
| Comparator Or Baseline | Tigecycline: 55% (A. baumannii), 13% (Bcc); Minocycline: 42% (A. baumannii), 11% (Bcc) |
| Quantified Difference | A. baumannii: +39% vs. tigecycline, +52% vs. minocycline; Bcc: +54% vs. tigecycline, +56% vs. minocycline |
| Conditions | Broth microdilution, clinical isolates (2021-2023), interpretive breakpoint 1 mg/L |
Why This Matters
For procurement targeting multidrug-resistant non-fermenting Gram-negative pathogens, eravacycline offers a significant advantage in activity against these challenging species.
- [1] Lin YC, Huang YT, Yang CH, et al. Comparative in vitro activity of minocycline, tigecycline, eravacycline, and omadacycline against Acinetobacter baumannii, Stenotrophomonas maltophilia, and the Burkholderia cepacia complex. Journal of Global Antimicrobial Resistance. 2026. View Source
